Lower Lipophilicity (XLogP3 = 0.9) Compared to Unsubstituted Acetanilide (XLogP3 = 1.5) Confers Enhanced Aqueous Compatibility
The 3-aminopropoxy substituent significantly reduces lipophilicity relative to the parent scaffold. N-[3-(3-aminopropoxy)phenyl]acetamide exhibits a computed XLogP3 value of 0.9 [1], whereas acetanilide (N-phenylacetamide) has an XLogP3 of 1.5 [2]. This lower logP indicates a higher preference for aqueous phases.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Acetanilide: 1.5 |
| Quantified Difference | Δ = 0.6 units (approx. 40% reduction) |
| Conditions | Computed property (PubChem XLogP3 algorithm) |
Why This Matters
Improved aqueous solubility facilitates handling in aqueous reaction media and reduces non-specific binding in biological assays, a key criterion for selecting intermediates in medicinal chemistry workflows.
- [1] PubChem. N-[3-(3-aminopropoxy)phenyl]acetamide. CID 2735413. XLogP3: 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/2735413 View Source
- [2] PubChem. Acetanilide. CID 904. XLogP3: 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/904 View Source
